(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one
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Overview
Description
The compound (3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups. This compound is notable for its intricate structure, which includes bicyclic and oxolan rings, as well as multiple hydroxyl and methyl groups. Its unique configuration makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often begins with the preparation of the bicyclic heptan-1-yl intermediate, followed by the introduction of the oxolan rings through a series of cyclization reactions. Key reagents used in these steps include strong acids and bases, as well as specific catalysts to facilitate the formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the ketone group can yield secondary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl and methyl groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one shares similarities with other complex organic molecules that contain multiple chiral centers and functional groups. Examples include certain natural products and synthetic analogs used in medicinal chemistry.
Uniqueness
What sets this compound apart is its specific configuration and the presence of both bicyclic and oxolan rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C34H60O8 |
---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one |
InChI |
InChI=1S/C34H60O8/c1-12-23(27(36)20(7)26(35)21(8)30-22(9)28(37)24(13-2)32(11,38)41-30)29-18(5)16-31(10,40-29)34-19(6)17-33(15-4,42-34)25(14-3)39-34/h18-26,28-30,35,37-38H,12-17H2,1-11H3/t18-,19?,20-,21-,22-,23-,24+,25-,26+,28+,29-,30+,31-,32-,33-,34?/m0/s1 |
InChI Key |
IVNOVETYABPCDY-DORVSBQDSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(C)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)C34C(C[C@](O3)([C@@H](O4)CC)CC)C)C)O)C)O |
Canonical SMILES |
CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C34C(CC(O3)(C(O4)CC)CC)C)C)O)C)O |
Origin of Product |
United States |
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